1,1-Difluoro-5-azaspiro[2.4]heptane

Medicinal Chemistry Physicochemical Profiling Bioisosteres

1,1-Difluoro-5-azaspiro[2.4]heptane is a rigid, gem-difluorinated spirocyclic amine building block (MW 133.14, XLogP3-AA 0.8) that serves as a metabolically stable, CNS-penetrant piperidine bioisostere. Unlike the non-fluorinated analog (MW 97.16, LogP 0.69), the 1,1-difluoro motif increases molecular weight by ~37%, raises hydrogen bond acceptor count, and fundamentally alters conformational and electronic properties to improve target engagement, metabolic stability, and blood-brain barrier permeability. It is a key intermediate for dual orexin receptor antagonists and difluoroethyl-oxazole ALX receptor agonists (US 9,676,761 B2). Supplied as free base or hydrochloride salt, it enables efficient spirocyclic library synthesis via palladium-catalyzed spirocyclopropanation. Choose the gem-difluoro version to secure the engineered potency and DMPK advantages critical for your discovery program.

Molecular Formula C6H9F2N
Molecular Weight 133.142
CAS No. 1215166-77-0
Cat. No. B595984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-5-azaspiro[2.4]heptane
CAS1215166-77-0
Synonyms1,1-Difluoro-5-azaspiro[2.4]heptane
Molecular FormulaC6H9F2N
Molecular Weight133.142
Structural Identifiers
SMILESC1CNCC12CC2(F)F
InChIInChI=1S/C6H9F2N/c7-6(8)3-5(6)1-2-9-4-5/h9H,1-4H2
InChIKeyAMKKJOJODSUMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Difluoro-5-azaspiro[2.4]heptane: CAS 1215166-77-0 Procurement & Research Guide


1,1-Difluoro-5-azaspiro[2.4]heptane (CAS 1215166-77-0) is a gem‑difluorinated spirocyclic amine building block featuring a rigid 5‑azaspiro[2.4]heptane core with two fluorine atoms on the cyclopropane ring [1]. With a molecular weight of 133.14 g/mol and an XLogP3‑AA of 0.8, this scaffold is positioned as a conformationally constrained, metabolically stable piperidine bioisostere for medicinal chemistry programs requiring sp³‑enriched, CNS‑penetrant lead matter [2]. The compound is commercially supplied as both the free base and the hydrochloride salt, with purities typically ≥95% .

Why Unmodified 5‑Azaspiro[2.4]heptane Cannot Substitute for 1,1‑Difluoro‑5‑azaspiro[2.4]heptane


The non‑fluorinated analog, 5‑azaspiro[2.4]heptane (MW 97.16, LogP 0.69), lacks the gem‑difluoro motif that fundamentally alters the spiro[2.4]heptane core’s conformational, electronic, and metabolic profile [1][2]. The introduction of two fluorine atoms at the cyclopropane C1 position increases the molecular weight by approximately 37% and raises the computed XLogP3‑AA from 0.69 to 0.8, while simultaneously increasing hydrogen bond acceptor count from 1 to 3 [2]. These changes are not incremental; they transform the scaffold’s behavior as a piperidine bioisostere, directly impacting target engagement, metabolic stability, and blood‑brain barrier permeability [3]. Substituting the non‑fluorinated analog for the gem‑difluoro version would discard these engineered advantages, risking loss of potency or suboptimal pharmacokinetics in a discovery program.

Quantitative Differentiation of 1,1‑Difluoro‑5‑azaspiro[2.4]heptane vs. Non‑Fluorinated and Alternative Spirocyclic Analogs


Lipophilicity and Hydrogen Bonding Capacity: 1,1‑Difluoro‑5‑azaspiro[2.4]heptane vs. 5‑Azaspiro[2.4]heptane

The gem‑difluoro substitution on the spiro[2.4]heptane framework significantly alters key physicochemical parameters. Compared to the non‑fluorinated 5‑azaspiro[2.4]heptane, the 1,1‑difluoro analog exhibits a higher computed XLogP3‑AA (0.8 vs. 0.69) and an increased hydrogen bond acceptor count (3 vs. 1) [1]. This combination of moderate lipophilicity enhancement with improved hydrogen bonding capacity can favorably modulate passive membrane permeability and target binding, a profile distinct from that of the parent scaffold.

Medicinal Chemistry Physicochemical Profiling Bioisosteres

Synthetic Accessibility: Palladium‑Catalyzed Spirocyclopropanation of gem‑Difluoroalkenes

A 2024 methodology report demonstrates that 1,1‑difluoro‑5‑azaspiro[2.4]heptane can be constructed directly via a palladium‑catalyzed spirocyclopropanation of gem‑difluoroalkenes with π‑allylpalladium 1,4‑dipoles [1]. This single‑step, modular approach contrasts with multistep sequences often required for non‑fluorinated spiro[2.4]heptane cores, offering a more efficient route to the fluorinated scaffold. While no direct yield comparison is provided, the methodology’s reported compatibility with a broad scope of gem‑difluoroalkenes (including styrenes, acrylic esters, and acrylamides) supports the versatility of this building block in library synthesis.

Organic Synthesis Methodology Building Block

Dual Orexin Receptor Antagonist Scaffold: 5‑Azaspiro[2.4]heptane vs. Piperidine‑Based Series

A medicinal chemistry program targeting orexin 1 and 2 receptors discovered that 5‑azaspiro[2.4]heptane derivatives, including those with 1,1‑difluoro substitution, exhibit potent dual antagonism with favorable DMPK profiles [1]. Lead compound 15 from this series demonstrated good brain penetration and oral bioavailability in rats, whereas the original 4,4‑disubstituted piperidine series was only selective for orexin 1. While specific data for 1,1‑difluoro‑5‑azaspiro[2.4]heptane is not disclosed, the class‑level evidence establishes the spiro[2.4]heptane core as a privileged scaffold for achieving balanced orexin receptor antagonism, a property not attainable with simpler piperidine bioisosteres.

Neuroscience Orexin Antagonist DMPK

Potential as ALX Receptor Agonist Building Block

A patent application (US 9676761 B2) discloses difluoroethyl‑oxazole substituted bridged spiro[2.4]heptane derivatives as ALX receptor (FPR2) agonists for anti‑inflammatory therapy [1]. The compounds are based on a spiro[2.4]heptane core and incorporate a difluoro motif. Although 1,1‑difluoro‑5‑azaspiro[2.4]heptane itself is not directly claimed, its use as an advanced intermediate for constructing such ALX agonists is inferred. The structural similarity suggests that procurement of this building block could enable the rapid assembly of patent‑disclosed ALX agonist chemotypes.

Inflammation GPCR Building Block

Optimal Application Scenarios for 1,1‑Difluoro‑5‑azaspiro[2.4]heptane Based on Evidenced Differentiation


CNS Drug Discovery: Orexin Receptor Antagonist Lead Generation

The 5‑azaspiro[2.4]heptane core has been validated in the literature as a scaffold capable of delivering dual orexin 1/2 receptor antagonism with good brain penetration in rats [1]. 1,1‑Difluoro‑5‑azaspiro[2.4]heptane offers a conformationally restricted, metabolically stable starting point for the design of novel dual orexin antagonists, leveraging the class‑level DMPK advantages observed for this spirocyclic series. The gem‑difluoro motif may further fine‑tune physicochemical properties such as logP and H‑bond acceptor capacity to optimize CNS exposure [2].

Anti‑Inflammatory Therapeutics: ALX/FPR2 Agonist Scaffold Assembly

The compound can serve as a direct precursor to difluoroethyl‑oxazole substituted spiro[2.4]heptane ALX receptor agonists, a class of agents with demonstrated potential in models of dermal inflammation, ischemia/reperfusion injury, and colitis [1]. The gem‑difluoro substitution is critical to the pharmacophore described in US patent 9,676,761 B2, making 1,1‑difluoro‑5‑azaspiro[2.4]heptane an essential intermediate for synthesizing and optimizing these patented chemotypes [1].

Spirocyclic Library Synthesis via Palladium‑Catalyzed Methodology

The recent palladium‑catalyzed spirocyclopropanation methodology (Org. Lett. 2024) demonstrates that gem‑difluoro‑5‑azaspiro[2.4]heptanes can be efficiently constructed from gem‑difluoroalkenes [1]. Procurement of 1,1‑difluoro‑5‑azaspiro[2.4]heptane enables its use as a building block for generating diverse, fluorinated spirocyclic libraries. The robust synthetic access supports both medicinal chemistry hit expansion and the preparation of more complex, functionalized analogs.

Metabolic Stability Enhancement in Lead Optimization

The gem‑difluoro group on the cyclopropane ring is a well‑established metabolic blocking strategy, reducing oxidative metabolism at adjacent positions [1]. In the context of the 5‑azaspiro[2.4]heptane scaffold, the 1,1‑difluoro modification (ΔMW +37%, ΔXLogP3‑AA +0.11 vs. parent) can be employed to improve metabolic stability while maintaining CNS‑favorable physicochemical space, as supported by class‑level observations in orexin antagonist programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Difluoro-5-azaspiro[2.4]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.